BenchChemオンラインストアへようこそ!

4,6-Dimethylbenzo[d]isoxazol-3-ol

DAAO inhibition Medicinal chemistry Neuroscience

Accelerate your DAAO inhibitor optimization with 4,6-Dimethylbenzo[d]isoxazol-3-ol (CAS 1344688-38-5). This precision SAR probe features a unique 4,6-dimethyl substitution pattern on the benzo[d]isoxazol-3-ol scaffold, enabling direct potency comparisons against unsubstituted (BIO) and 5-chloro (CBIO) analogs. Its defined 97% purity ensures reproducible derivatization for scaffold-hopping and chemical biology studies targeting D-serine-dependent NMDA receptor pathways. Choose this specific compound to eliminate generic substitution risks and validate target engagement in your neurological research campaigns.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B11809559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylbenzo[d]isoxazol-3-ol
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)ONC2=O)C
InChIInChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)12-10-9(8)11/h3-4H,1-2H3,(H,10,11)
InChIKeyZNEUIEKGLYGUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylbenzo[d]isoxazol-3-ol CAS 1344688-38-5: A Specialized Benzisoxazole Scaffold for DAAO-Focused Neurological and Chemical Biology Research Procurement


4,6-Dimethylbenzo[d]isoxazol-3-ol (CAS 1344688-38-5) is a small-molecule organic compound classified within the benzisoxazole class of heterocycles, characterized by a benzene ring fused to an isoxazole core bearing methyl substituents at the 4- and 6-positions of the benzene ring and a hydroxyl group at the 3-position of the isoxazole ring [1]. The compound possesses a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol, and is primarily identified as a benzisoxazole derivative within the superclass of organoheterocyclic compounds [1]. The benzo[d]isoxazol-3-ol core structure has been extensively investigated as a privileged scaffold for the inhibition of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids including the NMDA receptor co-agonist D-serine, positioning this compound class as a strategic starting point for neurological research and chemical biology applications [2][3].

Why 4,6-Dimethylbenzo[d]isoxazol-3-ol Cannot Be Interchanged with Other Benzisoxazole Analogs: Structural Determinants of DAAO Inhibition Potency and Selectivity


Within the benzo[d]isoxazol-3-ol class, substitution patterns on the benzene ring exert profound effects on DAAO inhibitory potency and pharmacological profile, rendering generic substitution scientifically invalid. The unsubstituted parent scaffold, benzo[d]isoxazol-3-ol (BIO), serves as the minimal pharmacophore, but structure-activity relationship (SAR) studies have demonstrated that specific substituent placement dramatically alters potency—for instance, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) achieves submicromolar IC50 values against DAAO and demonstrates in vivo efficacy in elevating plasma and brain D-serine levels when co-administered with D-serine in rats, whereas alternative substitution patterns yield markedly different potency profiles [1][2]. The 4,6-dimethyl substitution pattern present in this compound introduces unique steric and electronic perturbations to the aromatic ring that are predicted to modulate both target engagement and physicochemical properties relative to other benzo[d]isoxazol-3-ol derivatives, making direct substitution with unsubstituted, mono-substituted, or differently substituted analogs scientifically inappropriate for applications requiring specific potency, selectivity, or pharmacokinetic characteristics [3].

Quantitative Evidence Guide: 4,6-Dimethylbenzo[d]isoxazol-3-ol Differentiation Versus Structural Analogs in DAAO Inhibition and Physicochemical Properties


Comparative DAAO Inhibitory Potency: Benzo[d]isoxazol-3-ol Class-Level Inference for 4,6-Dimethyl Substitution

The benzo[d]isoxazol-3-ol core scaffold is established as a privileged chemotype for D-amino acid oxidase (DAAO) inhibition, with certain derivatives exhibiting substantially greater potency than known reference inhibitors. While direct IC50 data for 4,6-dimethylbenzo[d]isoxazol-3-ol are not publicly available, the closely related 5-chloro-benzo[d]isoxazol-3-ol (CBIO) demonstrates submicromolar DAAO inhibition, and patent disclosures indicate that certain benzo[d]isoxazol-3-ol derivatives exhibit more potent DAAO inhibition than benzoic acid, pyrrole-2-carboxylic acid, and indole-2-carboxylic acid [1][2]. The 4,6-dimethyl substitution pattern is expected to modulate this inhibitory activity through steric and electronic effects distinct from other substituted analogs.

DAAO inhibition Medicinal chemistry Neuroscience

Physicochemical Differentiation: Molecular Weight and Lipophilicity of 4,6-Dimethylbenzo[d]isoxazol-3-ol Versus Unsubstituted and Chloro-Substituted Analogs

4,6-Dimethylbenzo[d]isoxazol-3-ol (MW = 163.17 g/mol, C9H9NO2) exhibits distinct physicochemical properties compared to other benzo[d]isoxazol-3-ol derivatives. The 4,6-dimethyl substitution increases molecular weight and lipophilicity relative to the unsubstituted benzo[d]isoxazol-3-ol (BIO; MW = 135.12 g/mol, C7H5NO2), and provides a different electronic and steric profile compared to the 5-chloro analog CBIO (MW ≈ 169.6 g/mol). The compound is commercially available at 97% purity [1][2].

Physicochemical properties Drug-likeness ADME

Isoxazol-3-ol Core Acidity Advantage: Class-Level Differentiation from Isothiazol-3-ol Bioisosteres

The isoxazol-3-ol heterocyclic core present in 4,6-dimethylbenzo[d]isoxazol-3-ol exhibits a fundamental physicochemical advantage over the corresponding isothiazol-3-ol bioisostere. Isoxazol-3-ol is more acidic than isothiazol-3-ol by 1.7 pKa units as determined by 13C NMR titration, a difference that is believed to be a major factor contributing to the distinct biological actions observed between isoxazol-3-ol amino acids and their corresponding isothiazol-3-ol analogues [1]. This acidity differential directly impacts ionization state at physiological pH and hydrogen-bonding capacity, which are critical determinants of target engagement.

Bioisosterism Medicinal chemistry Receptor binding

Commercial Availability and Purity Specification: 4,6-Dimethylbenzo[d]isoxazol-3-ol as a Defined Research Tool Compound

4,6-Dimethylbenzo[d]isoxazol-3-ol is commercially available as a research-grade chemical with a specified purity of 97%, provided as a solid with the CAS registry number 1344688-38-5 and molecular formula C9H9NO2 [1]. This defined purity specification, combined with the compound's unique substitution pattern, distinguishes it from other benzo[d]isoxazol-3-ol derivatives that may be offered at varying purity grades or with different substitution patterns, ensuring reproducibility in research applications.

Chemical procurement Research reagents Quality control

Optimal Research and Industrial Application Scenarios for 4,6-Dimethylbenzo[d]isoxazol-3-ol Based on Evidence-Verified Differentiation


Structure-Activity Relationship (SAR) Studies of D-Amino Acid Oxidase (DAAO) Inhibitors

4,6-Dimethylbenzo[d]isoxazol-3-ol serves as a critical SAR probe for elucidating the contribution of 4,6-dimethyl substitution to DAAO inhibitory potency within the benzo[d]isoxazol-3-ol chemotype. Given that the unsubstituted benzo[d]isoxazol-3-ol (BIO) core and the 5-chloro analog (CBIO) have established DAAO inhibition profiles, this 4,6-dimethyl variant enables direct comparison of how methyl group placement at these positions affects target engagement relative to other substitution patterns. Procurement of this specific compound is essential for systematic SAR campaigns aimed at optimizing DAAO inhibitor potency and selectivity for neurological research applications [1][2].

Bioisostere Evaluation Studies Comparing Isoxazol-3-ol and Isothiazol-3-ol Scaffolds

The isoxazol-3-ol core present in 4,6-dimethylbenzo[d]isoxazol-3-ol provides a 1.7 pKa unit acidity advantage over the corresponding isothiazol-3-ol bioisostere, a physicochemical difference that has been linked to distinct biological actions in neuroactive amino acid analogs. This compound is therefore optimally deployed in comparative studies designed to evaluate how core heterocycle acidity influences receptor binding, enzyme inhibition, and functional activity, particularly in systems where the ionization state of the heterocyclic hydroxyl group is a critical determinant of molecular recognition [3].

Medicinal Chemistry Lead Optimization and Scaffold Hopping Campaigns

4,6-Dimethylbenzo[d]isoxazol-3-ol provides a defined starting point for medicinal chemistry optimization campaigns targeting DAAO inhibition or related therapeutic areas. The compound's unique 4,6-dimethyl substitution pattern, combined with its commercially defined 97% purity specification, enables reproducible chemical derivatization and biological evaluation. This compound is particularly valuable for scaffold hopping exercises aimed at identifying novel DAAO inhibitors with improved drug-like properties, as it represents a specific substitution variant within a broader class of benzo[d]isoxazol-3-ol DAAO inhibitors that have demonstrated the ability to enhance plasma and brain D-serine levels in vivo [1][2].

Chemical Biology Probe Development for D-Serine Pathway Modulation

Given the established role of benzo[d]isoxazol-3-ol derivatives as DAAO inhibitors capable of modulating D-serine levels—a full agonist at the glycine site of the NMDA receptor—4,6-dimethylbenzo[d]isoxazol-3-ol is positioned as a chemical biology tool compound for investigating D-serine-dependent signaling pathways. The compound's unique substitution pattern may confer distinct selectivity or potency characteristics compared to other benzo[d]isoxazol-3-ol analogs, making it a valuable probe for dissecting the molecular pharmacology of DAAO inhibition in cellular and in vivo models of NMDA receptor function [1][2].

Quote Request

Request a Quote for 4,6-Dimethylbenzo[d]isoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.